(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide
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Overview
Description
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide typically involves the cyclization of 2-aminophenol with appropriate brominated precursors under specific reaction conditions. One common method involves the use of 2-aminophenol and brominated acetic acid derivatives in the presence of catalysts such as FeCl3 or CuO nanoparticles . The reaction is usually carried out in solvents like toluene at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Scientific Research Applications
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Zonisamide: A sulfonamide anticonvulsant with a similar benzoxazole structure.
Benzisoxazole: Another heterocyclic compound with similar biological activities.
Uniqueness
(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C8H7BrN2O3S |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
(5-bromo-1,2-benzoxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C8H7BrN2O3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2,(H2,10,12,13) |
InChI Key |
BCCXQUFATKJCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)N |
Origin of Product |
United States |
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